Cas no 51070-57-6 (2-(1,1-dioxidotetrahydro-3-thienyl)aminobutanoic Acid)

2-(1,1-Dioxidotetrahydro-3-thienyl)aminobutanoic Acid is a specialized organic compound featuring a tetrahydrothiophene-1,1-dioxide moiety linked to an aminobutanoic acid backbone. This structure imparts unique reactivity and potential applications in pharmaceutical and biochemical research, particularly as a chiral building block or intermediate in synthetic pathways. The sulfone group enhances stability and polarity, while the amino acid functionality allows for further derivatization. Its well-defined stereochemistry and high purity make it suitable for precision synthesis. The compound’s balanced hydrophilicity and structural rigidity may also support studies in peptide mimetics or enzyme inhibition. Proper handling and storage are recommended to maintain integrity.
2-(1,1-dioxidotetrahydro-3-thienyl)aminobutanoic Acid structure
51070-57-6 structure
Product Name:2-(1,1-dioxidotetrahydro-3-thienyl)aminobutanoic Acid
CAS No:51070-57-6
MF:C8H15NO4S
MW:221.27400135994
MDL:MFCD01085583
CID:874279
PubChem ID:2772248
Update Time:2025-06-22

2-(1,1-dioxidotetrahydro-3-thienyl)aminobutanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-((1,1-Dioxidotetrahydrothiophen-3-yl)amino)butanoic acid
    • 2-(1,1-Dioxo-tetrahydro-1lambda*6*-thiophen-3-yl-amino)-butyric acid
    • 2-(1,1-DIOXO-TETRAHYDRO-1LAMBDA6-THIOPHEN-3-YLAMINO)-BUTYRIC ACID
    • 2-(1,1-Dioxo-tetrahydrothiophen-3-ylamino)-butyric acid
    • 2-[(1,1-dioxothiolan-3-yl)amino]butanoic acid
    • AC1MCL5N
    • CTK4J3574
    • MolPort-000-392-724
    • SBB027473
    • STL239733
    • STOCK4S-95666
    • 2-(1,1-dioxidotetrahydro-3-thienyl)aminobutanoic Acid
    • MDL: MFCD01085583
    • Inchi: 1S/C8H15NO4S/c1-2-7(8(10)11)9-6-3-4-14(12,13)5-6/h6-7,9H,2-5H2,1H3,(H,10,11)
    • InChI Key: SMVDAGFJQFGLJZ-UHFFFAOYSA-N
    • SMILES: S1(CCC(C1)NC(C(=O)O)CC)(=O)=O

Computed Properties

  • Exact Mass: 221.07200
  • Monoisotopic Mass: 221.07217913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.4
  • Topological Polar Surface Area: 91.8Ų

Experimental Properties

  • PSA: 91.85000
  • LogP: 1.09800

2-(1,1-dioxidotetrahydro-3-thienyl)aminobutanoic Acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-(1,1-dioxidotetrahydro-3-thienyl)aminobutanoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
028644-1g
2-(1,1-Dioxo-tetrahydrothiophen-3-ylamino)-butyric acid
51070-57-6 95%
1g
£29.00 2022-03-01
TRC
D487693-2.5mg
2-[(1,1-dioxidotetrahydro-3-thienyl)amino]butanoic Acid
51070-57-6
2.5mg
$ 50.00 2022-06-05
TRC
D487693-5mg
2-[(1,1-dioxidotetrahydro-3-thienyl)amino]butanoic Acid
51070-57-6
5mg
$ 65.00 2022-06-05
TRC
D487693-25mg
2-[(1,1-dioxidotetrahydro-3-thienyl)amino]butanoic Acid
51070-57-6
25mg
$ 80.00 2022-06-05
abcr
AB220903-1 g
2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]butanoic acid; 95%
51070-57-6
1g
€85.80 2022-06-11
abcr
AB220903-1g
2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]butanoic acid; 95%
51070-57-6
1g
€94.10 2023-09-13
A2B Chem LLC
AG18569-250mg
2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]butanoic acid
51070-57-6 95%
250mg
$23.00 2024-04-19

Additional information on 2-(1,1-dioxidotetrahydro-3-thienyl)aminobutanoic Acid

Introduction to 2-(1,1-dioxidotetrahydro-3-thienyl)aminobutanoic Acid (CAS No. 51070-57-6)

2-(1,1-dioxidotetrahydro-3-thienyl)aminobutanoic Acid, identified by the CAS number 51070-57-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a tetrahydropyran ring fused with a thiophene moiety, further functionalized with an amine and a carboxylic acid group. The presence of these functional groups imparts unique chemical properties, making it a versatile intermediate in the synthesis of more complex molecules, particularly in drug discovery and development.

The structural motif of 2-(1,1-dioxidotetrahydro-3-thienyl)aminobutanoic Acid is particularly noteworthy due to its potential biological activity. The tetrahydropyran ring, often referred to as a "dioxane" scaffold, is a common structural feature in many biologically active compounds, including natural products and synthetic drugs. Its stability and ability to engage in hydrogen bonding make it an attractive scaffold for medicinal chemists. The thiophene ring, on the other hand, is well-known for its role in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer agents. The combination of these two heterocyclic systems suggests that 2-(1,1-dioxidotetrahydro-3-thienyl)aminobutanoic Acid may exhibit multiple biological activities.

The amine and carboxylic acid functionalities in 2-(1,1-dioxidotetrahydro-3-thienyl)aminobutanoic Acid provide additional opportunities for chemical modification. The amine group can be used to form amide bonds, which are prevalent in peptide and protein-based drugs. Similarly, the carboxylic acid group can participate in esterification reactions or serve as a precursor for other carboxylic acid derivatives. These reactivity patterns make 2-(1,1-dioxidotetrahydro-3-thienyl)aminobutanoic Acid a valuable building block for constructing more complex molecules with tailored properties.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. The thiophene scaffold, in particular, has been extensively studied for its potential applications in medicinal chemistry. Several derivatives of thiophene have shown promising results in preclinical studies as inhibitors of enzymes involved in cancer progression and inflammation. Given the structural features of 2-(1,1-dioxidotetrahydro-3-thienyl)aminobutanoic Acid, it is reasonable to hypothesize that this compound may exhibit similar biological activities. Further investigation into its pharmacological properties could uncover new therapeutic avenues.

The synthesis of 2-(1,1-dioxidotetrahydro-3-thienyl)aminobutanoic Acid presents both challenges and opportunities for synthetic chemists. The construction of the tetrahydropyran ring fused with the thiophene moiety requires careful selection of reaction conditions and reagents to ensure high yield and purity. Additionally, the functionalization of the amine and carboxylic acid groups must be performed with precision to avoid unwanted side reactions. Advances in synthetic methodologies have made it possible to access complex molecules like 2-(1,1-dioxidotetrahydro-3-thienyl)aminobutanoic Acid more efficiently than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have greatly enhanced the scope and efficiency of heterocyclic chemistry.

The potential applications of 2-(1,1-dioxidotetrahydro-3-thienyl)aminobutanoic Acid extend beyond pharmaceuticals. Its unique structural features make it a candidate for use in materials science and agrochemicals. For instance, derivatives of thiophene have been explored as components in organic electronics due to their electron-deficient nature and ability to form stable conjugated systems. Similarly, modifications of the tetrahydropyran ring have been investigated for their potential as bioactive molecules in crop protection agents.

Recent research has also highlighted the importance of green chemistry principles in the synthesis of complex organic molecules like 2-(1,1-dioxidotetrahydro-3-thienyl)aminobutanoic Acid. There is increasing pressure to develop synthetic routes that are environmentally friendly and sustainable. This includes minimizing waste generation, using renewable feedstocks, and employing catalytic methods that reduce energy consumption. The development of novel synthetic strategies that align with green chemistry principles will be crucial for the future production of such compounds.

In conclusion,2-(1,1-dioxidotetrahydro-3-thienyl)aminobutanoic Acid (CAS No. 51070-57-6) is a structurally fascinating compound with significant potential in pharmaceutical chemistry and beyond. Its unique combination of heterocyclic systems and functional groups makes it a versatile intermediate for the synthesis of biologically active molecules. As research continues to uncover new applications for this compound and related derivatives,2-(1,1-dioxidotetrahydro-3-thienyl)aminobutanoic Acid is likely to play an important role in the development of novel therapeutic agents and advanced materials.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.